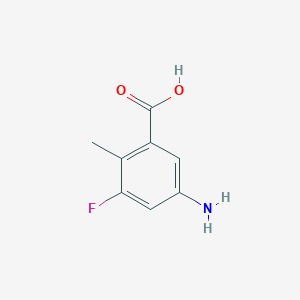

5-Amino-3-fluoro-2-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

5-amino-3-fluoro-2-methylbenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3H,10H2,1H3,(H,11,12) |

InChI Key |

JVWHMRZBXUWUCG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1F)N)C(=O)O |

Origin of Product |

United States |

Contextualization Within Fluorinated Aminobenzoic Acid Systems

Fluorinated aminobenzoic acids represent a critical class of compounds in contemporary chemical synthesis. The introduction of fluorine, a highly electronegative and relatively small atom, can profoundly influence a molecule's physicochemical properties. These modifications can enhance metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are crucial parameters in the design of new pharmaceuticals and agrochemicals. wikipedia.orgnbinno.comchimia.ch The presence of both an amino group and a carboxylic acid group on the benzene (B151609) ring provides two distinct points for chemical modification, allowing for the construction of diverse molecular architectures. nih.gov

5-Amino-3-fluoro-2-methylbenzoic acid is a polysubstituted aromatic compound, and its specific substitution pattern—an amino group at position 5, a fluorine atom at position 3, and a methyl group at position 2 relative to the carboxylic acid—creates a unique electronic and steric environment. This distinct arrangement influences the reactivity of the functional groups and provides a scaffold for the synthesis of specifically targeted molecules.

Strategic Significance As a Versatile Chemical Building Block

De Novo Synthesis Pathways

De novo synthesis refers to the construction of a complex molecule from simple, readily available precursors. For this compound, this involves a strategic sequence of reactions to build the substituted aromatic ring with the correct arrangement of functional groups.

Multi-Step Reaction Sequences and Precursor Design

The most direct de novo pathway to this compound relies on a multi-step sequence starting from a simpler, commercially available precursor. A logical and documented approach involves the functionalization of 5-Fluoro-2-methylbenzoic acid . This precursor contains the correct fluorine and methyl substituents on the benzene (B151609) ring, simplifying the synthetic challenge to the regioselective introduction of an amino group at the C-3 position.

This introduction is typically achieved through a two-step process: nitration followed by reduction.

Nitration : The precursor, 5-Fluoro-2-methylbenzoic acid, undergoes electrophilic aromatic substitution to introduce a nitro group (-NO₂) onto the ring. This step is crucial as it sets the position for the final amino group. The resulting intermediate is 5-Fluoro-2-methyl-3-nitrobenzoic acid .

Reduction : The nitro group of the intermediate is then reduced to an amino group (-NH₂). This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or metal-acid combinations (e.g., tin(II) chloride in hydrochloric acid).

This sequence provides a reliable and scalable route to the target compound. The design of the precursor is key; starting with 5-Fluoro-2-methylbenzoic acid ensures that the most difficult-to-place substituents are already in their desired locations.

Table 1: Multi-Step Synthesis Pathway Overview

| Step | Starting Material | Key Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | 5-Fluoro-2-methylbenzoic acid | Fuming Nitric Acid, Oleum (B3057394) | 5-Fluoro-2-methyl-3-nitrobenzoic acid | Electrophilic Nitration |

| 2 | 5-Fluoro-2-methyl-3-nitrobenzoic acid | H₂, Pd/C or SnCl₂/HCl | This compound | Nitro Group Reduction |

Regioselective Functionalization Strategies

The critical step in the synthesis of this compound from 5-Fluoro-2-methylbenzoic acid is the regioselective introduction of the nitro group at the C-3 position. The directing effects of the existing substituents—the methyl group (ortho-, para-directing) and the fluorine and carboxylic acid groups (meta-directing)—create a complex regiochemical challenge.

Research has shown that standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, can lead to a mixture of regioisomers and by-products, resulting in low yields of the desired 3-nitro isomer. To overcome this, more potent and selective nitrating systems are required. A patented method discloses that using a combination of fuming nitric acid and oleum (sulfuric acid containing excess SO₃) significantly improves both the yield and purity of 5-Fluoro-2-methyl-3-nitrobenzoic acid. This powerful electrophilic system enhances the reaction rate and favors nitration at the sterically accessible and electronically activated C-3 position, while minimizing the formation of undesired dinitro derivatives and other isomers. This strategy highlights how the careful selection of reagents is paramount for achieving high regioselectivity in the functionalization of polysubstituted aromatic rings.

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve efficiency, selectivity, and sustainability. These methods offer sophisticated alternatives to traditional stoichiometric reagents for constructing molecules like this compound.

Metal-Mediated and Organocatalytic Approaches

While not yet documented specifically for this compound, metal-mediated and organocatalytic reactions represent the forefront of synthetic methodology and are highly applicable to this class of compounds.

Metal-Mediated Synthesis : Bimetallic catalytic systems, such as those using Iridium/Copper, have been employed for the oxidative C−H/O−H annulation of benzoic acids. Furthermore, dual Cu/Ru relay catalysis has been developed for the stereo- and skeleton-divergent synthesis of chiral fluorinated N-heterocycles. These approaches, which involve the direct functionalization of C-H bonds, could theoretically be adapted to introduce nitrogen-containing functionalities onto a fluorinated benzoic acid precursor, potentially bypassing the traditional nitration-reduction sequence.

Organocatalytic Approaches : Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. For instance, chiral phosphoric acids have been successfully used to catalyze asymmetric N–H insertion reactions of α-carbonyl sulfoxonium ylides into aryl amines. nih.gov This type of reaction provides a pathway to α-amino esters with high enantiocontrol. nih.gov Such strategies could be envisioned for the synthesis of chiral analogues or precursors of the target molecule.

Microwave-Assisted Synthesis and Process Intensification

Process intensification aims to make chemical manufacturing faster, safer, and more efficient. Microwave-assisted synthesis is a key technology in this area, utilizing microwave irradiation to rapidly heat reaction mixtures. This technique can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.net

Bio-Inspired and Mutasynthetic Approaches for Analogues

Bio-inspired synthesis seeks to mimic nature's enzymatic pathways, while mutasynthesis involves feeding synthetic, modified precursors to engineered microorganisms to produce novel analogues of natural products. While no specific bio-inspired synthesis for this compound has been reported, the principles can be applied hypothetically to create structural analogues.

The biosynthesis of natural anthranilates originates from the shikimate pathway, which produces chorismate . The enzyme anthranilate synthase then converts chorismate to anthranilate. A mutasynthetic approach could involve engineering a microorganism that produces anthranilate and feeding it a synthetic, fluorinated precursor that its enzymes can process.

For example, studies have demonstrated that feeding halogenated anthranilic acids to certain bacteria can lead to the production of novel halogenated natural products. researchgate.net Specifically, when Stigonema erecta cultures were fed with 3-Fluoroanthranilic acid , they successfully produced fluorinated versions of their native aurachin antibiotics. researchgate.net This showcases the plasticity of biosynthetic pathways and their ability to accept unnatural building blocks. A similar strategy could theoretically be developed to incorporate a precursor like this compound into a microbial secondary metabolite pathway, yielding novel and complex fluorinated analogues. This approach leverages the highly selective and efficient machinery of enzymes to create chemical diversity that would be challenging to achieve through traditional synthesis. tandfonline.comresearchgate.netport.ac.uk

Chemical Transformations and Derivatization Chemistry of 5 Amino 3 Fluoro 2 Methylbenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in medicinal chemistry for modulating a compound's physicochemical properties, such as solubility and bioavailability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For more sensitive substrates, milder conditions are employed. For instance, diazomethane (B1218177) can be used for the preparation of methyl esters, a reaction that proceeds rapidly with the evolution of nitrogen gas. msu.edu

Amide Bond Formation: The formation of amides from 5-amino-3-fluoro-2-methylbenzoic acid requires activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. Carbodiimide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. libretexts.orgumich.edu These reagents activate the carboxyl group, facilitating nucleophilic attack by an amine to form the amide bond. libretexts.org The use of coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and reduce racemization when chiral amines are used. umich.edu Another effective method involves the conversion of the carboxylic acid to a more reactive acid fluoride (B91410), which can be achieved using reagents like cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH). researchgate.net Boronic acid derivatives have also been shown to be highly active catalysts for direct amidation at room temperature. organic-chemistry.org

| Reaction Type | Reagent(s) | Product | Key Features |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, driven by removal of water. libretexts.org |

| Amide Formation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Requires activation of the carboxylic acid. libretexts.orgumich.edu |

| Acid Fluoride Formation | Cyanuric fluoride or TFFH | Acid Fluoride | Creates a highly reactive intermediate for amidation. researchgate.net |

| Catalytic Amidation | Amine, Boronic Acid Catalyst | Amide | Mild conditions, high functional group tolerance. organic-chemistry.org |

Transformations at the Amino Group

The amino group of this compound is a nucleophilic center that can readily undergo acylation and sulfonylation reactions. These transformations are crucial for introducing a wide array of functional groups and for building more complex molecular scaffolds.

Acylation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides under basic conditions. This reaction forms an amide linkage and is a common strategy for introducing various acyl groups. For example, N-acylated derivatives are important intermediates in the synthesis of various pharmaceuticals.

Sulfonylation: Reaction of the amino group with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. The resulting sulfonamide moiety can significantly alter the biological activity and pharmacokinetic properties of the parent molecule.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is substituted with both electron-donating (amino and methyl) and electron-withdrawing (fluoro and carboxylic acid) groups. The interplay of these substituents directs the regioselectivity of further substitutions on the ring.

Nitration: Nitration of fluorinated methylbenzoic acid derivatives has been studied. For instance, the nitration of 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum (B3057394) or sulfuric acid has been shown to produce 5-fluoro-2-methyl-3-nitrobenzoic acid. google.com The conditions for nitration can be potent, often requiring strong acid mixtures to overcome the deactivating effects of some substituents. libretexts.org

Halogenation: The aromatic ring can undergo halogenation, such as chlorination or bromination. For example, 2-amino-3-methylbenzoic acid can be chlorinated using N-chlorosuccinimide to yield 2-amino-5-chloro-3-methylbenzoic acid. chemicalbook.compatsnap.com

To participate in cross-coupling reactions, the aromatic ring of this compound or its derivatives typically needs to be functionalized with a halide or a triflate. These modified substrates can then undergo various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended and complex molecular structures.

Suzuki Coupling: This reaction involves the coupling of an aryl halide or triflate with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for forming biaryl linkages.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. This is a versatile method for synthesizing substituted anilines and other N-arylated compounds.

Formation of Heterocyclic and Supramolecular Scaffolds

The multiple functional groups on this compound make it an excellent precursor for the synthesis of a variety of heterocyclic and supramolecular structures.

Heterocyclic Synthesis: The amino and carboxylic acid groups can participate in intramolecular cyclization reactions to form heterocyclic rings. For example, anthranilic acids are important intermediates for the preparation of heterocycles like indoles and quinolines. orgsyn.orgmdpi.com 2-Amino-3-fluorobenzoic acid is a precursor for the synthesis of fluoroacridines. orgsyn.org Additionally, derivatives of fluorinated benzoic acids can be used to synthesize benzoxazepinones and pyrimidinone derivatives. ossila.com The synthesis of benzoxazoles functionalized with both piperazine (B1678402) and fluorine moieties has also been reported. researchgate.net

Supramolecular Scaffolds: The presence of hydrogen bond donors (amino and carboxylic acid) and acceptors (carboxylic acid and fluorine) allows molecules of this compound to self-assemble into higher-order structures through intermolecular hydrogen bonding. researchgate.net Fluorinated amino acids, in general, have shown an improved tendency to form fibrils and gels, highlighting the role of fluorine in directing self-assembly processes. researchgate.net The study of a related compound, 2-amino-5-fluorobenzoic acid, reveals the formation of inversion dimers linked by pairs of O-H⋯O hydrogen bonds. researchgate.net

| Synthetic Target | Precursor/Reaction Type | Resulting Scaffold |

| Fluoroacridines | Cyclization of 2-amino-3-fluorobenzoic acid derivatives | Fused heterocyclic system orgsyn.org |

| Benzoxazepinones | Intramolecular nucleophilic aromatic substitution | Seven-membered heterocycle ossila.com |

| Pyrimidinones | Multi-step synthesis involving amidation | Six-membered heterocycle ossila.com |

| Benzoxazoles | Cyclization reactions | Fused five-membered heterocyclic system researchgate.net |

| Supramolecular Dimers | Intermolecular hydrogen bonding | Self-assembled structures researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Amino 3 Fluoro 2 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹⁹F NMR)

No experimental or reliably predicted ¹H, ¹³C, or ¹⁹F NMR data for 5-Amino-3-fluoro-2-methylbenzoic acid could be located in the available scientific literature or spectral databases.

Vibrational Spectroscopy Analyses (Fourier Transform Infrared and Raman)

Specific Fourier Transform Infrared (FTIR) or Raman spectroscopic data for this compound are not available in the public domain.

High-Resolution Mass Spectrometry for Molecular Confirmation

There are no published high-resolution mass spectrometry (HRMS) data to confirm the exact molecular weight and elemental composition of this compound.

Solid-State Structural Elucidation via X-ray Diffraction

Single-Crystal X-ray Analysis for Molecular Geometry

No single-crystal X-ray diffraction studies for this compound have been reported. Consequently, precise data on its molecular geometry, bond lengths, and bond angles are not available.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Without crystal structure data, an analysis of the intermolecular interactions, hydrogen bonding patterns, or crystal packing through techniques like Hirshfeld surface analysis for this compound cannot be performed.

Computational Chemistry and Theoretical Insights into 5 Amino 3 Fluoro 2 Methylbenzoic Acid

Quantum Chemical Investigations (Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum chemical methods are central to computational chemistry. DFT is a widely used approach that calculates the electronic structure of atoms and molecules to determine their properties. tandfonline.comnih.gov TD-DFT is an extension used to investigate excited states and predict electronic spectra. researchgate.netresearchgate.net

Molecular Conformation and Optimized Geometries

A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For 5-Amino-3-fluoro-2-methylbenzoic acid, this would involve calculating key bond lengths, bond angles, and dihedral angles. The planarity of the benzene (B151609) ring and the orientations of the amino, carboxylic acid, and methyl groups would be of particular interest. Intramolecular interactions, such as potential hydrogen bonding between the amino or carboxylic acid groups, would also be identified. researchgate.net Without specific studies on the target molecule, no data table of its geometric parameters can be provided.

Electronic Absorption Spectra and Excited States

TD-DFT calculations are employed to predict the electronic absorption spectrum of a molecule, which provides information about how it absorbs light. researchgate.net This analysis identifies the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions between molecular orbitals. For this compound, such a study would reveal how the substituents on the benzene ring influence its absorption properties. However, no experimental or theoretical spectral data has been published for this specific compound.

Frontier Molecular Orbital Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr

HOMO-LUMO Analysis and Electronic Transitions

The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.govnih.gov A small energy gap generally suggests higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO would indicate the regions of the molecule involved in electron donation and acceptance. As no calculations have been performed for this compound, the energies of these orbitals and the corresponding energy gap are unknown.

Interactive Data Table: Illustrative Global Reactivity Descriptors (Generic Data)

This table is for illustrative purposes only, as specific data for this compound is not available. The values are generic and not representative of the actual compound.

| Descriptor | Formula | Typical Value Range | Significance |

| HOMO Energy (EHOMO) | - | -5 to -10 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -1 to -4 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3 to 7 eV | Chemical reactivity/stability |

| Ionization Potential (I) | -EHOMO | 5 to 10 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 1 to 4 eV | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | 3 to 7 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 1.5 to 3.5 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.14 to 0.33 eV-1 | Reciprocal of hardness |

| Electrophilicity Index (ω) | χ2 / (2η) | 1 to 4 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) Mapping and Reaction Sites

An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netnih.govresearchgate.net Typically, regions of negative potential (colored red) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles. For this compound, one would expect negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, and positive potential near the hydrogen atoms of the amino and carboxylic acid groups. A specific MEP map for this compound is not available.

Conceptual Density Functional Theory (CDFT) for Reactivity and Intermolecular Interactions

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and chemical hardness using derivatives of the electronic energy. nih.gov It defines various "reactivity descriptors" that predict how a molecule will interact with other chemical species. These descriptors can be global (applying to the molecule as a whole) or local (identifying specific atomic sites of reactivity). This advanced analysis would offer deeper insights into the intermolecular interactions of this compound, but such a study has not yet been conducted.

Conformational Landscape and Tautomerism Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a molecule with rotatable bonds like this compound, multiple spatial arrangements, or conformers, are possible. Furthermore, the presence of amino and carboxylic acid groups introduces the possibility of tautomerism, where isomers can interconvert through the migration of a proton.

Conformational Landscape:

The conformational landscape of this compound is primarily defined by the rotation around the single bonds connecting the carboxylic acid and methyl groups to the benzene ring. Theoretical studies on substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the ring is a key determinant of conformational stability. mdpi.comresearchgate.net The planarity of the carboxylic group with the benzene ring is often favored to maximize π-electron delocalization. However, steric hindrance from ortho-substituents, in this case, the methyl group, can lead to non-planar arrangements being more stable. mdpi.com

Computational methods, such as Density Functional Theory (DFT), are commonly used to map the potential energy surface of such molecules and identify the minimum energy conformers. mdpi.comresearchgate.net For this compound, the primary dihedral angles of interest would be the C(aryl)-C(carboxyl) bond and the C(aryl)-C(methyl) bond. The interplay between the electronic effects of the amino and fluoro substituents and the steric effect of the methyl group would dictate the preferred orientations.

An illustrative representation of potential stable conformers, based on general findings for substituted benzoic acids, is presented below. The relative energies are hypothetical and would require specific quantum chemical calculations for validation.

Interactive Data Table: Hypothetical Conformers of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Dihedral Angle (H-O-C=O) | Relative Energy (kJ/mol) | Key Interactions |

| A | ~0° | ~0° (cis) | 0.0 | Potential intramolecular H-bond between carboxyl H and ortho-methyl group's region. |

| B | ~180° | ~0° (cis) | 5.2 | Carboxyl group oriented away from the methyl group. |

| C | ~0° | ~180° (trans) | 12.8 | Higher energy trans-acid conformation. |

| D | ~180° | ~180° (trans) | 18.1 | Sterically less favored trans-acid conformation. |

Tautomerism Studies:

Aminobenzoic acids can exist in different tautomeric forms, most notably the neutral form and the zwitterionic form, where the proton from the carboxylic acid has transferred to the amino group. researchgate.net The relative stability of these tautomers is highly dependent on the environment, such as the solvent polarity. researchgate.net In the gas phase or non-polar solvents, the neutral form is typically more stable. In polar solvents, the zwitterionic form can be significantly stabilized.

Theoretical calculations can predict the relative energies of these tautomers and the energy barrier for their interconversion. researchgate.net For this compound, the following tautomeric equilibrium would be of primary interest:

Neutral Form: The amino (-NH₂) and carboxylic acid (-COOH) groups remain in their standard forms.

Zwitterionic Form: The amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻).

The electronic effects of the fluoro and methyl groups would influence the acidity of the carboxylic acid and the basicity of the amino group, thereby affecting the tautomeric equilibrium.

Calculated Thermodynamic Parameters and Stability Profiles

Quantum chemical calculations can provide valuable data on the thermodynamic properties of molecules, offering insights into their stability and reactivity. mdpi.comnih.gov These parameters are crucial for understanding chemical equilibria and reaction kinetics.

Calculated Thermodynamic Parameters:

Using statistical mechanics principles combined with the results from quantum chemical calculations (like vibrational frequency analysis), key thermodynamic parameters can be determined. mdpi.com These include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the formation of the compound from its elements.

Entropy (S°): A measure of the randomness or disorder of the molecule.

Heat Capacity (Cv): The amount of heat required to raise the temperature of the substance by a certain amount at constant volume.

Below is a table of hypothetical calculated thermodynamic parameters for the most stable conformer of this compound, based on typical values for similar aromatic compounds.

Interactive Data Table: Hypothetical Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | -550.5 | kJ/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -425.8 | kJ/mol |

| Entropy (S°) | 380.2 | J/(mol·K) |

| Heat Capacity (Cv) | 150.7 | J/(mol·K) |

Stability Profiles:

The stability of this compound can be assessed through various computational metrics. The relative energies of different conformers and tautomers, as discussed above, provide a direct measure of their relative stability.

Furthermore, the HOMO-LUMO gap (the energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital) is a critical parameter derived from electronic structure calculations. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com The distribution of these frontier orbitals can also reveal the most likely sites for electrophilic and nucleophilic attack. For instance, in aminobenzoic acids, the HOMO is often localized on the amino group and the benzene ring, while the LUMO is typically centered on the carboxylic acid group. mdpi.com

The stability of the molecule can also be analyzed in the context of its potential decomposition pathways. Computational methods can be used to model reaction mechanisms and calculate the activation energies for various degradation processes, thus providing a theoretical stability profile.

Advanced Applications and Synthetic Utility of 5 Amino 3 Fluoro 2 Methylbenzoic Acid Derivatives

Precursors for Specialty Chemical and Material Science Development

The distinct substitution pattern of 5-Amino-3-fluoro-2-methylbenzoic acid derivatives makes them attractive monomers and precursors for a variety of specialty polymers and advanced materials. The presence of the fluorine atom can significantly enhance properties such as thermal stability, chemical resistance, and solubility, while lowering the dielectric constant and moisture absorption.

Fluorinated polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and desirable dielectric properties, making them crucial in the aerospace and electronics industries. The introduction of fluorine-containing monomers, such as fluorinated diamines or dianhydrides, is a key strategy to improve the processability and performance of these polymers. The fluorine atoms disrupt polymer chain packing, which can lead to increased solubility and lower dielectric constants.

Derivatives of this compound can serve as versatile precursors for fluorinated diamines. The amino group provides the reactive site for polymerization, while the fluorine and methyl groups can fine-tune the properties of the resulting polyimide. Although direct polymerization studies involving this specific molecule are not widely documented, the general synthesis of fluorinated polyimides often involves the polycondensation of an aromatic dianhydride with a fluorinated diamine.

Polybenzoxazoles (PBOs) are another class of high-performance polymers with outstanding thermal and mechanical properties. Their synthesis typically involves the cyclization of poly(o-hydroxyamides), which are formed from the reaction of bis-o-aminophenols and dicarboxylic acids. An amino-functionalized benzoic acid derivative could be chemically modified to fit into this synthetic pathway, contributing to the development of novel PBOs with tailored properties imparted by the fluorine substituent.

Table 1: Impact of Fluorine Incorporation on Polyimide Properties

| Property | Effect of Fluorination | Rationale |

| Solubility | Increased | Disruption of inter-chain packing and charge-transfer complexes. |

| Dielectric Constant | Lowered | High electronegativity of fluorine reduces electronic polarizability. |

| Thermal Stability | Maintained or Enhanced | The strength of the C-F bond contributes to overall thermal resistance. |

| Optical Transparency | Increased | Reduced formation of charge-transfer complexes leads to lighter color. |

The incorporation of fluorine into molecules designed for liquid crystalline systems is a well-established strategy for modulating their mesomorphic behavior and physical properties. nih.gov The high polarity and steric effects of the fluorine substituent can significantly influence melting points, mesophase morphologies, and transition temperatures. nih.gov Fluorinated benzoic acids, in particular, have been investigated as components of hydrogen-bonded liquid crystals. nbinno.com

The structure of this compound, with its rigid aromatic core and polar substituents, provides a foundational scaffold for the design of new liquid crystalline materials. While specific research on this compound in liquid crystal applications is limited, the principles governing fluorinated liquid crystals suggest its potential. The fluorine atom can be used to tailor dielectric anisotropy and viscosity, which are critical parameters for applications in display technologies. nih.govnbinno.com

Optoelectronic and Nonlinear Optical Materials

The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optoelectronics, including optical switching and frequency conversion. The design of NLO materials often involves creating molecules with a strong dipole moment, typically by incorporating electron-donating and electron-withdrawing groups on a conjugated system.

Fluorine's strong electron-withdrawing nature can enhance the NLO response of organic molecules. Research on stilbene (B7821643) derivatives has shown that fluorinating the aromatic rings can significantly increase the second-order nonlinear optical response. The combination of an amino group (electron-donating) and a fluorine atom (electron-withdrawing) on the benzoic acid core of this compound provides an intrinsic donor-acceptor framework. This makes its derivatives promising candidates for the synthesis of new NLO materials, although specific studies in this area are yet to be extensively reported.

Intermediates in the Synthesis of Advanced Organic Molecules with Targeted Functions

The true value of this compound and its analogs lies in their role as versatile building blocks in organic synthesis. The presence of multiple, distinct functional groups allows for regioselective modifications, enabling the construction of complex molecular architectures with specific, targeted functions.

Fluorinated building blocks are of paramount importance in medicinal chemistry. fluorochem.co.uk The introduction of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile. nbinno.com Analogs of this compound are actively used in the synthesis of various therapeutic agents. chemimpex.com

For instance, the related compound 5-Fluoro-2-methylbenzoic acid serves as a key intermediate in the synthesis of benzamide (B126) derivatives that act as HIV-1 integrase inhibitors for antiviral treatment. ossila.com It is also used to synthesize 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by suppressing tubulin polymerization. ossila.com Similarly, 2-Fluoro-5-methylbenzoic acid is employed in the synthesis of pyrimidinone derivatives for treating chronic pain and in the creation of potent kinase inhibitors. ossila.com The analog 2-Amino-3-fluorobenzoic acid is a known precursor for anti-inflammatory agents like Etodolac. orgsyn.org These examples underscore the potential of the aminofluorobenzoic acid scaffold in developing novel therapeutics.

Table 2: Therapeutic Agents Derived from Analogs of this compound

| Precursor Compound | Derived Therapeutic Class | Mechanism of Action / Target |

| 5-Fluoro-2-methylbenzoic acid | HIV-1 Integrase Inhibitors | Antiviral Treatment ossila.com |

| 5-Fluoro-2-methylbenzoic acid | 3-Arylisoquinolinones | Anticancer (suppress tubulin polymerization) ossila.com |

| 2-Fluoro-5-methylbenzoic acid | Pyrimidinone Derivatives | Chronic Pain (inhibition of adenylyl cyclase 1) ossila.com |

| 2-Fluoro-5-methylbenzoic acid | Benzoxazepinones | Kinase Inhibitors ossila.com |

| 2-Amino-3-fluorobenzoic acid | Indole Derivatives (e.g., Etodolac) | Anti-inflammatory orgsyn.org |

The strategic use of fluorinated compounds is also prevalent in the agrochemical industry. Fluorine substitution can significantly enhance the biological activity of herbicides, insecticides, and fungicides. ossila.com The increased efficacy often allows for lower application rates, which can be beneficial from an environmental perspective.

Close analogs of this compound have been utilized as precursors in the development of modern agrochemicals. For example, 5-Fluoro-2-methylbenzoic acid is used in the formulation of herbicides and pesticides. chemimpex.com The related compound 2-Fluoro-5-methylbenzoic acid also serves as a precursor in the development of herbicides and fungicides, contributing to advanced crop protection strategies. nbinno.com The unique combination of substituents on the this compound core makes it a valuable synthon for creating new agrochemicals with potentially improved efficacy and selectivity.

Future Prospects and Emerging Research Frontiers for 5 Amino 3 Fluoro 2 Methylbenzoic Acid Research

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 5-Amino-3-fluoro-2-methylbenzoic acid and its derivatives is increasingly steering towards green and sustainable methodologies to minimize environmental impact. Traditional chemical syntheses often rely on petroleum-based precursors and harsh reaction conditions, leading to toxic waste and non-renewable resource depletion. mdpi.comrepec.org Emerging research focuses on two primary green chemistry avenues: biosynthetic pathways and environmentally benign fluorination techniques.

Biosynthesis and Biotransformation: Researchers are exploring the use of engineered microorganisms to produce aminobenzoic acids from simple carbon sources like glucose. mdpi.com These biosynthetic methods, which leverage natural metabolic pathways such as the shikimate pathway, offer a renewable and less toxic alternative to conventional synthesis. mdpi.comresearchgate.net Furthermore, biotransformations using fungi and bacteria are being investigated for specific molecular modifications, such as the conversion of benzoic acids to corresponding amides or alcohols, which could be adapted for fluorinated analogues. tandfonline.com A one-pot synthesis of 3-aminobenzoic acid using bio-based carbon materials in subcritical water highlights a move towards reducing the reliance on hazardous reagents and solvents. mdpi.com

Sustainable Fluorination Methods: The introduction of fluorine atoms is a critical step that traditionally involves hazardous reagents. Modern research is focused on developing safer and more environmentally friendly fluorination processes. criver.com This includes the use of aqueous media for fluorination reactions, which was long considered counterintuitive but is now a promising area of green chemistry. rsc.org Solvent-free fluorination techniques, using N-F reagents like Selectfluor™, are also being developed to reduce the use of volatile organic compounds and simplify product isolation. researchgate.net The design of synthetic catalysts that mimic natural fluorinase enzymes could enable fluorination to occur under ambient conditions using safer fluoride (B91410) sources like potassium fluoride. criver.com

| Green Chemistry Approach | Description | Potential Advantage for Synthesis |

| Microbial Biosynthesis | Utilizes engineered microorganisms to produce aminobenzoic acids from renewable feedstocks (e.g., glucose). mdpi.comresearchgate.net | Reduces dependence on petroleum, lower toxicity, and sustainable production. |

| Biotransformation | Employs enzymes from fungi or bacteria to perform specific chemical conversions on the benzoic acid core. tandfonline.com | High selectivity, mild reaction conditions, and potential for novel derivatives. |

| Aqueous Fluorination | Conducting fluorination reactions using water as a solvent. rsc.org | Environmentally benign solvent, reduced cost, and improved safety. |

| Solvent-Free Fluorination | Using solid-state reactions or reagents that do not require organic solvents. researchgate.net | Eliminates solvent waste, simplifies purification, and lowers energy consumption. |

| Biomimetic Catalysis | Designing synthetic catalysts that mimic the function of natural fluorinase enzymes. criver.com | Enables the use of safer and more abundant fluoride sources under mild conditions. |

Exploration of Bio-Conjugation Strategies and Fluorinated Peptide Synthesis

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an excellent candidate for bioconjugation and as a building block in peptide science.

Bioconjugation Applications: Bioconjugation involves linking molecules to proteins, antibodies, or other biomolecules to create novel therapeutics or diagnostic tools. Aminobenzoic acids are already used as linkers in these applications. rsc.orgresearchgate.net The amino and carboxyl groups on this compound can be used to attach it to proteins, creating conjugates with potentially enhanced therapeutic properties. The presence of the fluorine atom can improve the metabolic stability and binding affinity of the resulting conjugate.

Fluorinated Peptide Synthesis: The incorporation of fluorinated amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. rsc.org Fluorine's unique properties, such as high electronegativity and hydrophobicity, can enhance proteolytic stability and influence peptide folding into specific secondary structures like α-helices or β-sheets. nih.govfu-berlin.deresearchgate.net this compound can serve as a non-canonical, fluorinated building block for solid-phase peptide synthesis (SPPS). princeton.edu Its incorporation could lead to peptides with improved pharmacokinetic profiles, making them more effective as drug candidates. nih.govresearchgate.net Research in this area will focus on developing efficient methods to incorporate this and similar fluorinated scaffolds into peptide chains and evaluating the properties of the resulting "fluoropeptides". rsc.orgnih.gov

| Research Area | Application of this compound | Expected Outcome |

| Antibody-Drug Conjugates (ADCs) | As a stable, fluorinated linker between an antibody and a cytotoxic drug. rsc.org | Improved stability and targeted delivery of chemotherapy. |

| Protein Pegylation | As a functionalized linker for attaching polyethylene (B3416737) glycol (PEG) to therapeutic proteins. rsc.org | Enhanced drug circulation time and reduced immunogenicity. |

| Peptide Therapeutics | As a non-canonical amino acid building block in peptide synthesis. rsc.orgresearchgate.net | Peptides with increased resistance to enzymatic degradation and enhanced biological activity. |

| Biomaterial Development | Incorporation into self-assembling peptides to create hydrogels or other nanomaterials. nih.gov | Materials with tunable chemical, mechanical, and bioactive properties. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new molecules. nih.govmdpi.com These computational tools are particularly well-suited for exploring the chemical space around a promising scaffold like this compound.

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can accurately predict various properties of new, unsynthesized derivatives, including their bioactivity, toxicity, absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov For instance, ML has been used to predict Hammett's constants for substituted benzoic acids, which quantify electronic effects crucial for reactivity and biological interactions. acs.orgchemrxiv.org Applying these models to virtual libraries of compounds based on the this compound core can rapidly identify candidates with the most promising profiles for synthesis and testing. nih.gov

Generative Chemistry: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules from scratch. nih.gov By providing the model with the core structure of this compound and a set of desired properties (e.g., high binding affinity to a specific biological target, low toxicity), these algorithms can generate novel, synthesizable structures that medicinal chemists may not have conceived of, significantly broadening the scope of drug design. technologynetworks.com This AI-guided optimization can accelerate the journey from a starting compound to a viable drug candidate. ikprress.org

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The multifunctionality of this compound provides a rich platform for discovering novel chemical reactions and synthetic strategies. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine atom creates unique reactivity patterns on the aromatic ring. hilarispublisher.comhilarispublisher.comnih.gov

Future research will likely focus on leveraging transition-metal catalysis to achieve selective C-H activation at positions on the aromatic ring that are otherwise difficult to functionalize. youtube.com This strategy, known as late-stage functionalization, allows for the direct modification of complex molecules, providing rapid access to a diverse range of analogues without the need for lengthy de novo synthesis. nih.gov For example, iridium-catalyzed C-H amination has been shown to be effective for benzoic acids, offering a way to introduce additional nitrogen-containing groups. nih.gov Similarly, rhodium and copper-based catalysts can be used for C-H functionalizations like olefination and amination. researchgate.netyoutube.com

Exploring the use of the existing functional groups as transient directing groups could enable highly regioselective transformations. acs.org The carboxylic acid, for instance, can direct metal catalysts to activate the ortho C-H bond, while the amino group could direct functionalization to its own ortho positions. Understanding and controlling this regioselectivity in a polyfunctional molecule like this compound is a key frontier in synthetic chemistry. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-amino-3-fluoro-2-methylbenzoic acid to address regioselectivity challenges posed by its substituents?

- Methodological Answer : Regioselective synthesis requires careful selection of directing groups or catalysts. For fluorinated benzoic acids, trifluoromethylation or halogen-exchange reactions (e.g., Balz-Schiemann reaction) may be adapted . Protecting the amino group (e.g., using acetyl or tert-butoxycarbonyl groups) during fluorination steps can prevent undesired side reactions. Post-synthesis, confirm regiochemistry via -NMR to verify fluorine placement at the 3-position and -NMR to confirm methyl group orientation .

Q. What purification strategies are recommended for isolating this compound with high purity (>97%)?

- Methodological Answer : Use gradient recrystallization with polar aprotic solvents (e.g., DMF/water mixtures) to exploit solubility differences. For complex mixtures, reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water) achieves >97% purity, as validated for structurally similar chlorinated benzoic acids . Monitor purity via HPLC-UV at 254 nm and cross-check with elemental analysis (C, H, N ±0.3%).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- - and -NMR to map proton environments and carbon frameworks.

- -NMR to confirm fluorine substitution and assess electronic effects .

- IR spectroscopy (1700–1650 cm) to identify carboxylic acid C=O stretching.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. Analyze Fukui indices to identify reactive sites for NAS. Compare with experimental kinetic data (e.g., reaction rates under varying pH/temperature) to validate computational predictions . For fluorinated analogs, solvation models (e.g., PCM) improve accuracy in polar solvents .

Q. How do steric and electronic effects of the methyl and fluorine groups influence the compound’s stability in acidic/basic conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic conditions : Dissolve in 0.1 M HCl (37°C, 24 hr), monitor degradation via HPLC.

- Basic conditions : Use 0.1 M NaOH, track deprotonation/ring-opening by -NMR.

- Compare with 3-fluoro-2-methylbenzoic acid (lacking the amino group) to isolate electronic contributions. The amino group’s electron-donating effect may destabilize the carboxylate anion under basic conditions .

Q. How can researchers resolve contradictions in reported spectral data for fluorinated benzoic acid derivatives?

- Methodological Answer : Cross-validate using:

- 2D-NMR (HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions.

- Isotopic labeling : Synthesize -labeled analogs to track amino group interactions.

- X-ray crystallography : Resolve ambiguities in substituent positioning, as applied to 2-amino-4-chlorobenzoic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.